7-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride
CAS No.: 1707602-26-3
Cat. No.: VC6171669
Molecular Formula: C12H14BrClN2O
Molecular Weight: 317.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1707602-26-3 |
|---|---|
| Molecular Formula | C12H14BrClN2O |
| Molecular Weight | 317.61 |
| IUPAC Name | 7-bromospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |
| Standard InChI | InChI=1S/C12H13BrN2O.ClH/c13-9-3-1-2-8-10(9)15-11(16)12(8)4-6-14-7-5-12;/h1-3,14H,4-7H2,(H,15,16);1H |
| Standard InChI Key | ZPMGEKDWHGVQIL-UHFFFAOYSA-N |
| SMILES | C1CNCCC12C3=C(C(=CC=C3)Br)NC2=O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s core structure consists of a spiro junction between an indole ring and a piperidine ring, with a bromine substituent at the 7-position of the indole moiety and a ketone group at the 2-position. The hydrochloride salt enhances its solubility in polar solvents, though specific solubility data remain undocumented . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.61 g/mol |
| CAS Number | 1707602-26-3 |
| IUPAC Name | 7-bromospiro[1H-indole-3,4'-piperidine]-2-one hydrochloride |
The bromine atom at the 7-position introduces steric and electronic effects that influence reactivity and intermolecular interactions, while the spirocyclic system imposes conformational constraints that may enhance target selectivity .
Synthesis and Preparation
Synthesis of 7-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride involves multi-step organic reactions, typically starting with indole precursors. While detailed protocols are proprietary, analogous spiroindole syntheses provide insight:
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Indole Functionalization: Bromination of indole at the 7-position using reagents like or (N-bromosuccinimide).
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Spirocyclization: Formation of the spiro junction via acid-catalyzed cyclization or transition metal-mediated coupling .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Challenges include controlling regioselectivity during bromination and minimizing side reactions during spirocyclization. Optimization of reaction conditions (e.g., temperature, solvent, catalyst) is critical for improving yield and purity .
| Hazard | Precautionary Measures |
|---|---|
| Skin/Eye Irritation | Use nitrile gloves and safety goggles |
| Respiratory Toxicity | Operate in fume hood with adequate ventilation |
| Environmental Hazard | Dispose via certified chemical waste systems |
Similar compounds, such as 6-bromo analogs, are classified under GHS Hazard Category 2 for acute toxicity, necessitating compliance with OSHA standards.
Comparative Analysis with Structural Analogs
Comparison with related compounds reveals structure-activity relationships (SAR):
Bromination at the 7-position confers distinct electronic properties compared to chloro or nitro analogs, impacting solubility and metabolic stability .
Future Research Directions
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Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.
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Target Identification: Screen against kinase panels and neurotransmitter receptors.
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Synthetic Optimization: Develop greener methodologies (e.g., catalytic bromination).
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